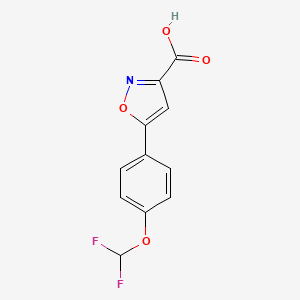

5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production methods for isoxazoles often focus on eco-friendly and metal-free synthetic routes due to the high costs, low abundance, and toxicity associated with metal-catalyzed reactions. These methods aim to reduce waste and simplify the separation of reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization.

Reduction: Reduction reactions involving the isoxazole ring.

Substitution: Substitution reactions with different functional groups on the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include Cu(I) acetylides, nitrile oxides, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions often involve moderate temperatures and the presence of catalysts such as Cu(I) or Ru(II) .

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to bind to biological targets based on its chemical diversity, which allows it to exert various biological effects . The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the isoxazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets .

Biological Activity

5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid is a compound of interest due to its potential biological activities. Isoxazole derivatives have been recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features an isoxazole ring with a difluoromethoxy-substituted phenyl group and a carboxylic acid functional group. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that isoxazole derivatives exhibit notable anticancer properties. A study involving various isoxazole compounds demonstrated that certain derivatives showed significant cytotoxicity against human cancer cell lines, such as colorectal carcinoma (HCT-116) and prostate cancer (PC3). The IC50 values for some active compounds were reported to be in the range of 5.0 to 18.0 µM, suggesting potent activity compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Cytotoxicity of Isoxazole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound 5 | HCT-116 | 5.0 | Very Strong |

| Compound 11 | PC3 | 8.0 | Strong |

| Compound 14 | HCT-116 | 4.4 | Very Strong |

| Compound 6 | PC3 | No effect | Non-cytotoxic |

Enzyme Inhibition

This compound has been investigated for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to conditions like gout. A study found that derivatives of isoxazole exhibited inhibitory potency in the micromolar range, with specific structural modifications enhancing their effectiveness .

Table 2: Xanthine Oxidase Inhibition Potency of Isoxazole Derivatives

| Compound ID | Inhibition Potency (µM) |

|---|---|

| Compound A | 15 |

| Compound B | 25 |

| Compound C | 30 |

Antimicrobial Activity

Isoxazoles have also shown antimicrobial properties. In laboratory settings, certain derivatives displayed activity against various bacterial strains, indicating potential for development into antibacterial agents.

The biological effects of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Binding : The compound acts as an inhibitor by binding to the active site of enzymes, disrupting their catalytic functions.

- Cell Signaling Modulation : It may influence cellular signaling pathways, leading to altered gene expression and apoptosis in cancer cells.

Case Studies

- Anticancer Study : A series of experiments demonstrated that treatment with isoxazole derivatives resulted in reduced viability of cancer cells in vitro. The study highlighted the selectivity of these compounds towards cancerous cells over normal cells.

- Xanthine Oxidase Inhibition : Molecular modeling studies provided insights into how structural modifications influenced binding affinity and inhibition efficacy against xanthine oxidase.

Properties

Molecular Formula |

C11H7F2NO4 |

|---|---|

Molecular Weight |

255.17 g/mol |

IUPAC Name |

5-[4-(difluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C11H7F2NO4/c12-11(13)17-7-3-1-6(2-4-7)9-5-8(10(15)16)14-18-9/h1-5,11H,(H,15,16) |

InChI Key |

HNFZOIPVBBBHFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.